molecular formula C22H20O4 B8256708 1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol CAS No. 87530-26-5

1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol

Cat. No.: B8256708
CAS No.: 87530-26-5
M. Wt: 348.4 g/mol
InChI Key: XNPQRYUNKPQOPF-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol is a natural product found in Pleione bulbocodioides, Bletilla formosana, and other organisms with data available.

Scientific Research Applications

Isolation and Structure Elucidation

1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol, along with other dihydrophenanthrenes, has been isolated from various plant species. For instance, Lin et al. (2005) isolated this compound from Bletilla formosana, elucidating its structure using spectroscopic methods such as 2D NMR spectrometry (Lin, Chen, & Macabalang, 2005).

Antimitotic and Drug Resistance Reversal Activities

Morita et al. (2005) investigated stilbenoids from Bletilla striata, identifying compounds with the ability to inhibit tubulin polymerization and reverse drug resistance in cancer cells, highlighting the potential therapeutic applications of these compounds (Morita, Koyama, Sugimoto, & Kobayashi, 2005).

Novel Stilbenoids Characterization

Bai et al. (1993, 1996) conducted research on stilbenoids from Bletilla striata and Pleione bulbocodioides, respectively, contributing to the understanding of the diverse structures and potential activities of these compounds (Bai et al., 1993; Bai, Yamaki, & Takagi, 1996).

Antiallergic Effects

Matsuda et al. (2004) explored the antiallergic effects of phenanthrenes and stilbenes from Gymnadenia conopsea, including this compound, demonstrating their potential in allergy treatment (Matsuda, Morikawa, Xie, & Yoshikawa, 2004).

Novel Compound Isolation

Hu et al. (2008) and Leong et al. (1997, 1999) isolated novel compounds from Dendrobium longicornu and Bulbophyllum vaginatum, respectively, adding to the repository of unique dihydrophenanthrenes (Hu, Chen, Yu, Zhao, & Zhou, 2008; Leong, Kang, Harrison, & Powell, 1997; Leong, Harrison, & Powell, 1999).

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-3,5-7,9,11-12,23-25H,4,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQRYUNKPQOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)O)CC3=CC=C(C=C3)O)CCC4=C2C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152154
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87530-26-5
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87530-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Reactant of Route 2
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Reactant of Route 3
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Reactant of Route 4
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Reactant of Route 5
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Reactant of Route 6
1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol

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